![molecular formula C8H16N2 B174135 (R)-Octahydro-1H-pyrido[1,2-a]pyrazine CAS No. 179605-64-2](/img/structure/B174135.png)

(R)-Octahydro-1H-pyrido[1,2-a]pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

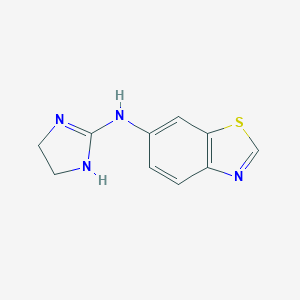

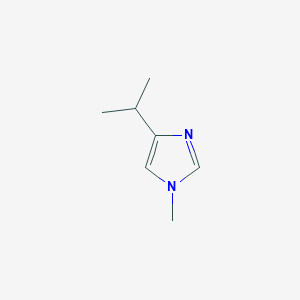

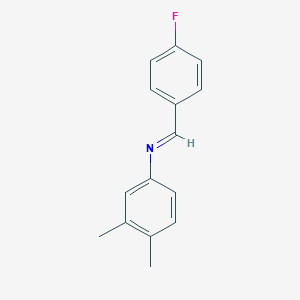

“®-Octahydro-1H-pyrido[1,2-a]pyrazine” is a derivative of pyrazine, which is a nitrogen-containing six-membered heterocyclic ring . Pyrazine derivatives have been identified as bioactive molecules with a wide range of biological activities .

Synthesis Analysis

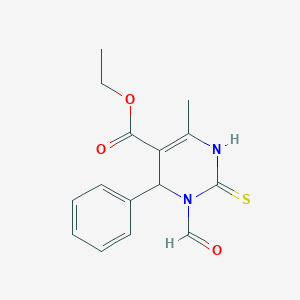

Pyrazine derivatives can be synthesized by chemical methods or by certain microorganisms . Various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods have been reported .Molecular Structure Analysis

The pyrazine heterocycle is composed of a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework .Chemical Reactions Analysis

Pyrazines can be synthesized via amination of 1,2-diketones and subsequent dimerization/condensation starting from oxidized chemical precursors .Physical And Chemical Properties Analysis

Pyrazine is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms .科学的研究の応用

Optical Properties and Bioimaging

The unique optical properties of derivatives of pyrido[1,2-a]pyrazine, such as deep blue emission in aggregated and solid states, make them suitable for bioimaging applications . These compounds can be used as organic fluorophores in biomedical research, aiding in disease diagnosis and visualization of cellular processes.

Anti-Inflammatory Agents

Some pyrrolo[1,2-a]pyrazine derivatives have shown potential as anti-inflammatory agents . These compounds could be developed into medications that help reduce inflammation in various medical conditions, potentially offering new treatments for diseases with inflammatory components.

Synthetic Methods Development

The pyrido[1,2-a]pyrazine scaffold is versatile in organic synthesis and drug development . Researchers have been exploring synthetic methods to create novel compounds using this scaffold, which could lead to the discovery of new drugs with various biological activities.

Aggregation-Induced Emission (AIE)

Compounds based on pyrido[1,2-a]pyrazine can exhibit aggregation-induced emission, a property that is highly valuable in the development of new organic materials . AIE-active materials are useful in creating high-performance organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Pharmacological Activities

Pyridazine and pyridazinone derivatives, which are related to pyrido[1,2-a]pyrazine, have a wide range of pharmacological activities . These activities include antimicrobial, antidepressant, anti-hypertensive, anticancer, and antiplatelet effects, among others.

Agrochemical Applications

Pyridazinone derivatives, which share a similar structure to pyrido[1,2-a]pyrazine, are known for their use in agrochemicals . These compounds can be used as herbicides and insecticides, playing a crucial role in crop protection and management.

Fluorescence Intensity Enhancement

The fusion of additional rings into the pyrido[1,2-a]pyrazine scaffold can lead to a remarkable increase in the intensity of blue fluorescence . This property is beneficial for developing new fluorescent probes for research and diagnostic purposes.

Cell Permeability and Phototoxicity

Derivatives of pyrido[1,2-a]pyrazine have been noted for good cell permeability and negligible phototoxicity . This makes them suitable candidates for designing probes and agents for cellular imaging without causing damage to the cells.

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-5-10-6-4-9-7-8(10)3-1/h8-9H,1-7H2/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHPOXROAPYCGT-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCNCC2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2CCNC[C@H]2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Octahydro-1H-pyrido[1,2-a]pyrazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B174054.png)

![Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B174093.png)